(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant interest in pharmaceutical and chemical research. This compound features an amino group, a fluorophenyl group, and a butanoic acid backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available ®-4-(2-fluorophenyl)butanoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can undergo reduction reactions, particularly the fluorophenyl group, which can be reduced to a phenyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted phenyl derivatives.
Chemistry:
Synthesis of Chiral Intermediates: Used as a building block for synthesizing other chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in neurological disorders due to its structural resemblance to neurotransmitters.
Industry:
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites. The compound may modulate pathways involved in neurotransmission or enzyme activity.
Comparison with Similar Compounds
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-Amino-4-phenylbutanoic acid hydrochloride: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-(2-Fluorophenyl)butanoic acid: A precursor in the synthesis of the target compound.
Uniqueness: ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of a fluorine atom, which can enhance its stability and binding properties compared to non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZLHARRLTFJX-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661576 | |
Record name | (3R)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-62-3 | |
Record name | (3R)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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